molecular formula C20H25Cl2FN4OS B1677703 Phortress CAS No. 328087-38-3

Phortress

Cat. No. B1677703
M. Wt: 459.4 g/mol
InChI Key: QZSMNTOCJVVFEU-CKUXDGONSA-N
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Description

Phortress is a potent antitumor agent . It is active against breast, ovarian, and renal carcinomas . It is taken up into sensitive cells followed by aryl hydrocarbon receptor binding and translocation into the nucleus . It requires metabolic activation by cytochrome P450 to generate cytotoxic species .


Synthesis Analysis

Phortress analogues have been synthesized by bioisosteric replacement of the benzothiazole core in the structure to a benzoxazole ring system . The structures of these compounds were elucidated by IR, 1H NMR, 13C NMR, 2D-NMR, and HRMS spectroscopic methods .


Molecular Structure Analysis

The molecular formula of Phortress is C20H25Cl2FN4OS . Its molecular weight is 459.4 g/mol . The IUPAC name is (2S)-2,6-diamino-N-[4-(5-fluoro-1,3-benzothiazol-2-yl)-2-methylphenyl]hexanamide;dihydrochloride .


Chemical Reactions Analysis

Phortress is an anticancer prodrug, which has an active metabolite (5F-203) that is a potent agonist of the aryl hydrocarbon receptor (AhR) . The 5F-203 switches on cytochrome P450 CYP1A1 gene expression and thus exhibits anticancer activity .


Physical And Chemical Properties Analysis

Phortress is a solid substance . It is soluble in water to 100 mM and in DMSO to 100 mM .

Scientific Research Applications

Antitumor Mechanism and Efficacy

Phortress has been shown to exhibit potent and selective antitumor activity through its mechanism of action, which involves the induction of CYP1A1-catalyzed biotransformation to generate electrophilic species. These species covalently bind to DNA, causing lethal damage to sensitive tumor cells. The drug's activity has been validated in vitro, in vivo, and in silico, indicating its effectiveness against various cancer cell lines, including breast carcinoma cells, through DNA adduct formation and cell cycle perturbation (Leong et al., 2004).

Clinical Trials and Development

Phortress has entered clinical trials, highlighting its transition from a purely experimental phase to potential clinical application. The drug was under phase I clinical trial at the Northern Institute for Cancer Research at Newcastle University, with further patient recruitment planned at Hammersmith Hospital in London. This step signifies the collaborative efforts of pharmacists, chemists, molecular biologists, pharmacologists, and clinicians in its development (Bradshaw, 2010).

Comparative Efficacy

Comparative studies of Phortress and doxorubicin against human-derived breast carcinoma xenograft models demonstrated that Phortress compares favorably with doxorubicin, showing significant activity independent of estrogen receptor status. This suggests Phortress's broad spectrum of antitumor activity, highlighting its potential as an alternative or adjunct to existing chemotherapeutic agents (Fichtner et al., 2004).

Novel Anticancer Analogs

Research efforts have also focused on creating Phortress analogs, aiming to enhance its anticancer properties. By modifying the core structure, scientists seek to develop derivatives with potentially improved efficacy and safety profiles. Such efforts underscore the ongoing quest to expand the therapeutic arsenal against cancer through chemical innovation (Osmaniye et al., 2020).

Broader Spectrum of Activity

Despite its initial identification for breast, ovarian, and renal cancers, Phortress has demonstrated potential against other cancer types, such as colorectal cancer. This unexpected efficacy suggests that the spectrum of Phortress's activity may be wider than previously thought, offering new avenues for its application in oncology (Mukherjee & Martin, 2006).

Future Directions

Future research is focused on developing new Phortress analogues by bioisosteric replacement of the benzothiazole core in the structure to a benzoxazole ring system . These new compounds could potentially have significant anticancer activity, probably with the same mechanism of action as Phortress .

properties

IUPAC Name

(2S)-2,6-diamino-N-[4-(5-fluoro-1,3-benzothiazol-2-yl)-2-methylphenyl]hexanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4OS.2ClH/c1-12-10-13(20-25-17-11-14(21)6-8-18(17)27-20)5-7-16(12)24-19(26)15(23)4-2-3-9-22;;/h5-8,10-11,15H,2-4,9,22-23H2,1H3,(H,24,26);2*1H/t15-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSMNTOCJVVFEU-CKUXDGONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(S2)C=CC(=C3)F)NC(=O)C(CCCCN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C2=NC3=C(S2)C=CC(=C3)F)NC(=O)[C@H](CCCCN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25Cl2FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phortress

CAS RN

328087-38-3
Record name Phortress
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0328087383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PHORTRESS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AXR52N9SMF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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